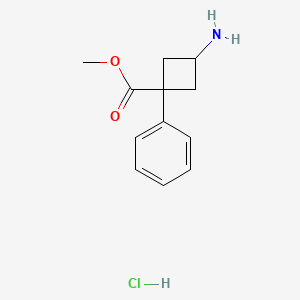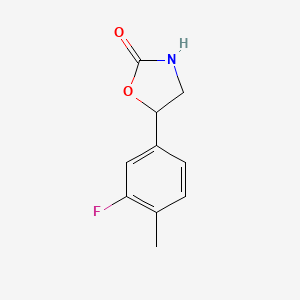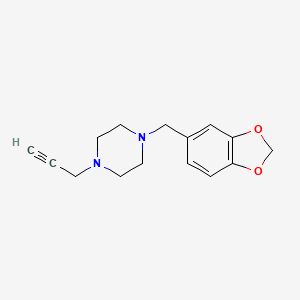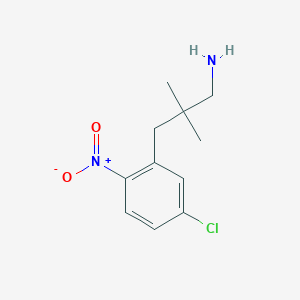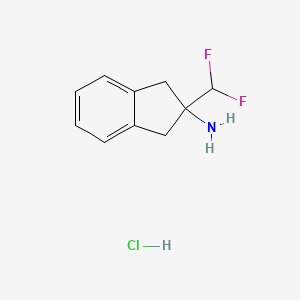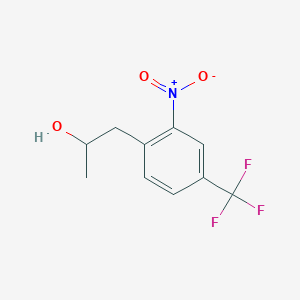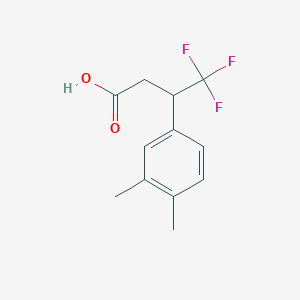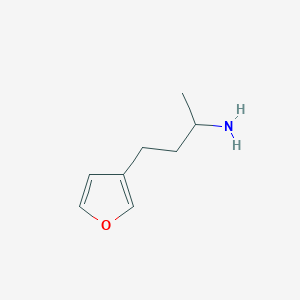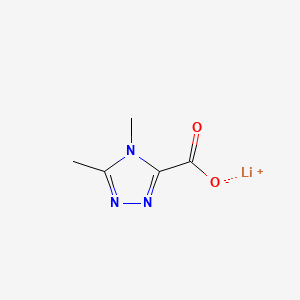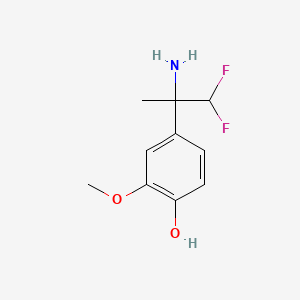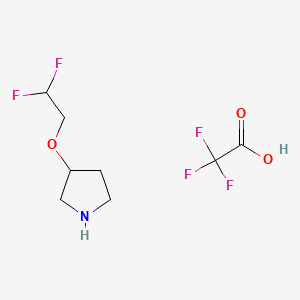
3-(1-Methyl-1h-indazol-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form the N-H ketimine species, which is then subjected to a copper(II) acetate-catalyzed reaction under an oxygen atmosphere to form the indazole ring .
Industrial Production Methods
. These methods are optimized for large-scale production and may involve variations of the synthetic routes mentioned above to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1h-indazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1h-indazol-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-imidazol-1-yl)propanenitrile: Another nitrile derivative with a similar structure but different biological activities.
3-(3-Methyl-1H-indazol-1-yl)propanenitrile: A closely related compound with a methyl group at a different position on the indazole ring.
Uniqueness
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the indazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(1-methylindazol-3-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
RISXVFHLUILUDT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
